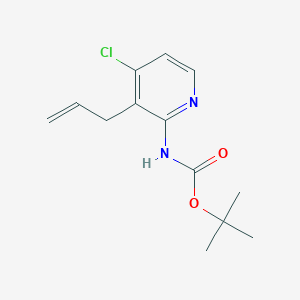
tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate
Overview
Description
Tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
Tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with an allyl group and a tert-butyl carbamate moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function in models of Alzheimer's disease .
- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) during neurodegenerative events .
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce neuroinflammation associated with conditions like Alzheimer's disease. This is achieved through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Biological Activities of this compound
Study 1: Neuroprotective Effects in Astrocytes
A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that the compound significantly improved cell viability and reduced markers of oxidative stress when administered alongside Aβ. This suggests a potential therapeutic role in Alzheimer's disease by protecting astrocytic function against Aβ-induced toxicity .
Study 2: Cognitive Improvement in Scopolamine Model
In an animal model induced with scopolamine, which mimics cognitive deficits, treatment with this compound resulted in improved cognitive performance compared to untreated controls. The compound's ability to inhibit AChE and enhance cholinergic signaling was highlighted as a key mechanism for its cognitive-enhancing effects .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-prop-2-enylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-5-6-9-10(14)7-8-15-11(9)16-12(17)18-13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFVEJDQXVREQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673567 | |
| Record name | tert-Butyl [4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-30-2 | |
| Record name | tert-Butyl [4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















